2-Methylpyrazolo[1,5-a]pyrimidin-6-ol
CAS No.:
Cat. No.: VC18256352
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3O |
|---|---|
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 2-methylpyrazolo[1,5-a]pyrimidin-6-ol |
| Standard InChI | InChI=1S/C7H7N3O/c1-5-2-7-8-3-6(11)4-10(7)9-5/h2-4,11H,1H3 |
| Standard InChI Key | PBIWMBRHPGMJOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C=C(C=NC2=C1)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol is C₇H₇N₃O, with a molecular weight of 149.15 g/mol. The compound’s core consists of a pyrazolo[1,5-a]pyrimidine system, where the pyrazole ring is fused to the pyrimidine ring at positions 1 and 5. Key structural features include:
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A hydroxyl group (-OH) at position 6, which enhances hydrogen-bonding potential.
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A methyl group (-CH₃) at position 2, influencing steric and electronic properties.
The SMILES representation is CC1=NN2C=C(C=NC2=C1)O, and the InChIKey is MWUUUHFCGSTSDC-UHFFFAOYSA-N .
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇N₃O | |
| Molecular Weight (g/mol) | 149.15 | |
| SMILES | CC1=NN2C=C(C=NC2=C1)O | |
| InChIKey | MWUUUHFCGSTSDC-UHFFFAOYSA-N |
Spectral Characterization
Infrared (IR) spectroscopy of related pyrazolo[1,5-a]pyrimidine derivatives reveals absorption bands at 3200–3500 cm⁻¹ (O-H stretch) and 1650–1750 cm⁻¹ (C=O or C=N stretches) . Nuclear magnetic resonance (NMR) data for the parent compound are sparse, but analogs exhibit distinct proton environments:
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H-3 and H-5 protons resonate at δ 6.8–7.2 ppm (pyrimidine ring).
Synthetic Methodologies
Primary Synthetic Routes
The synthesis of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol typically involves cyclocondensation reactions using 3-methyl-5-aminopyrazole as a starting material. A representative pathway includes:
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Condensation with Alkyl Esters: Reacting 3-methyl-5-aminopyrazole with diethyl malonate under acidic conditions yields the pyrazolo[1,5-a]pyrimidine core.
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Hydroxylation: Subsequent hydrolysis of intermediate esters introduces the hydroxyl group at position 6.
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Diethyl malonate, H₂SO₄, reflux | 76% | |
| 2 | NaOH, H₂O, 80°C | 87% |
Alternative Approaches
Chemical Reactivity and Derivative Synthesis
Functionalization at Position 6
The hydroxyl group at position 6 is amenable to various transformations:
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Etherification: Reaction with benzyl bromide under basic conditions produces 6-benzyloxy derivatives, enhancing lipophilicity .
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Oxidation: Controlled oxidation converts the hydroxyl group to a carbonyl, yielding 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde .
Table 3: Reaction Pathways for Position 6 Modifications
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Etherification | BnBr, K₂CO₃ | 6-Benzyloxy derivative | Solubility tuning |
| Oxidation | PCC, CH₂Cl₂ | 6-Carbaldehyde | Aldehyde intermediates |
Cycloaddition and Ring Expansion
Reactivity with bisnucleophiles enables access to polycyclic systems. For example, treatment with 1,3-diaminopropane forms pyrazolo[1,5-a]quinazoline derivatives, which exhibit modest antitumor activity .
| Derivative | Target Cell Line | IC₅₀ (μM) | Structural Feature |
|---|---|---|---|
| 6-Dimethylamino | MCF-7 | 12.3 | NMe₂ at position 6 |
| 6-Hydroxy | HeLa | 48.7 | -OH at position 6 |
Research Advancements and Future Directions
Recent studies highlight the compound’s utility in designing inhaled PI3Kδ inhibitors for asthma and COPD . Future research should explore:
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Dual-Target Inhibitors: Combining DPP-IV and PI3Kδ inhibitory motifs.
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Prodrug Development: Enhancing bioavailability through phosphate or ester prodrugs.
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Computational Modeling: Predicting binding modes with DPP-IV and PI3Kδ using molecular docking.
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